4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine
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Overview
Description
Preparation Methods
The synthesis of 4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine involves several steps. One common method includes the Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-indene . The reaction is typically carried out in a two-mouth flask equipped with a magnetic stirrer and a reflux system under argon gas. Formaldehyde and dimethylamine are slowly added to the reaction mixture . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formaldehyde, dimethylamine, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Michael addition reaction mentioned earlier results in the formation of a piperidine derivative .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as an impurity standard in the pharmaceutical industry for the quality control of Donepezil . Additionally, it is employed in molecular docking studies to investigate its potential as an anti-HIV-1 agent . Its unique structure and properties make it a valuable compound for various research purposes.
Mechanism of Action
The mechanism of action of 4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine involves its interaction with molecular targets such as acetylcholinesterase . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer’s disease . The molecular pathways involved in this process include the cholinergic pathway, which plays a crucial role in cognitive function and memory .
Comparison with Similar Compounds
4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine is similar to other n-benzylpiperidines, such as 1-Benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine . These compounds share a common structural motif, but they differ in their specific substituents and functional groups.
Properties
IUPAC Name |
4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h8,10-12,18H,3-7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXMLXIMMAUHBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(CC2=C1)CC3CCNCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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